1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
Description
1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine at position 1 and a sulfanylmethyl group at position 4. The sulfanylmethyl group is further attached to a 3-chloro-5-fluorophenyl moiety. This structure imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research. Its synthesis typically involves nucleophilic substitution or coupling reactions, though optimization of conditions (e.g., bases, solvents) is critical for yield and purity .
Properties
IUPAC Name |
1-chloro-3-[(4-chlorophenyl)methylsulfanyl]-5-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-13-6-11(15)5-12(16)7-13/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPYJMNKUJYCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC(=CC(=C2)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can be achieved through various synthetic routes. One common method involves the reaction of 1-chloro-4-(chloromethyl)benzene with 3-chloro-5-fluorothiophenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reagents include halogens (e.g., bromine, iodine) and nitrating agents (e.g., nitric acid, sulfuric acid). The major products formed depend on the substituents’ positions and the reaction conditions.
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines. This reaction typically occurs under basic conditions and can lead to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used. Reduction reactions can convert the sulfanyl group to a thiol or a sulfide.
Scientific Research Applications
1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and materials science applications.
Biology: In biological research, the compound can be used to study the effects of halogenated aromatic compounds on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as antimicrobial or anticancer agents. Research is ongoing to explore these possibilities.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals and polymers. It may also be employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s halogenated aromatic structure allows it to participate in various binding interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Sulfanylmethylbenzene Derivatives
Compounds with sulfanylmethyl groups and varying halogen substituents exhibit distinct reactivity and applications:
Key Observations :
- Halogen Position : Substitution at position 1 (chlorine) versus position 2 (bromine) alters steric hindrance and electronic effects, impacting reactivity in subsequent reactions.
Sulfur-Containing Analogues
1-Chloro-4-(tosylmethyl)benzene (3f)
- Structure : Tosylmethyl (-CH₂SO₂C₆H₄CH₃) replaces the sulfanylmethyl group.
- Properties : The sulfone group (SO₂) introduces strong electron-withdrawing effects, reducing nucleophilicity compared to the sulfanylmethyl analogue. NMR data (δ 7.2–7.8 ppm for aromatic protons) differs due to the tosyl group’s deshielding effects.
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime
- Structure : Sulfanyl group attached to a pyrazole ring.
Key Observations :
- Sulfur Oxidation State : Sulfanylmethyl (-S-CH₂-) vs. sulfonyl (-SO₂-) groups significantly alter electronic properties and reactivity.
- Heterocyclic Integration : Pyrazole-containing derivatives expand applications in medicinal chemistry due to enhanced hydrogen-bonding capabilities.
Crystalline Derivatives and Pharmaceutical Relevance
The crystalline hydrate of 1-chloro-4-(ß-D-glucopyranos-1-yl)-2-(4-ethynyl-benzyl)-benzene highlights the importance of halogenated aromatics in forming stable crystalline complexes with natural amino acids. While the target compound lacks a glucopyranosyl group, its halogenated structure may similarly facilitate co-crystallization for drug formulation.
Spectroscopic and Crystallographic Data
| Compound | NMR Shifts (δ, ppm) | Crystallographic Data |
|---|---|---|
| 1-Chloro-4-(tosylmethyl)benzene | 7.2–7.8 (aromatic) | N/A |
| Pyrazole-sulfanyl derivative | N/A | R factor = 0.049 |
Note: The target compound’s NMR is expected to show upfield shifts for the sulfanylmethyl proton compared to tosylmethyl derivatives due to reduced electron withdrawal.
Biological Activity
1-Chloro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an aromatic compound categorized within the chlorobenzenes. Its unique structure, featuring both chlorine and fluorine substituents as well as a sulfanylmethyl group, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
The molecular formula of this compound is C₁₃H₉Cl₂FS, with a molecular weight of approximately 287.18 g/mol. The compound's structure can be visualized as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes, receptors, and nucleic acids. The halogenated aromatic structure facilitates multiple binding interactions such as:
- Hydrogen bonding
- Van der Waals forces
- π-π stacking
These interactions can modulate the activity of target molecules, leading to specific biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, research conducted on similar chlorinated compounds indicates potential efficacy against various bacterial strains, suggesting that the sulfanylmethyl group may enhance this activity through specific interactions with bacterial enzymes.
2. Anticancer Potential
Preliminary investigations into the anticancer effects of this compound reveal promising results. In vitro studies demonstrate its ability to inhibit cancer cell proliferation in various lines, possibly through the induction of apoptosis or cell cycle arrest.
3. Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Specific studies indicate that it may inhibit key metabolic enzymes involved in drug metabolism, which could have implications for pharmacokinetics and drug-drug interactions.
Case Studies
Several case studies have investigated the biological effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial properties | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |
| Study B | Investigate anticancer effects | Showed reduced viability in breast cancer cell lines (MCF-7) with IC50 values indicating potency. |
| Study C | Assess enzyme inhibition | Identified as a potent inhibitor of CYP450 enzymes, affecting drug metabolism rates significantly. |
Comparison with Similar Compounds
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Chloro-4-fluorobenzene | Lacks sulfanylmethyl group | Limited antimicrobial activity |
| 1-Chloro-4-(trifluoromethyl)benzene | Contains trifluoromethyl group | Moderate anticancer activity |
| 2-Chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | More complex structure | Enhanced enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
